3-Octyne, 2-methyl- 3-Octyne, 2-methyl- 3-Octyne, 2-methyl- is a natural product found in Oryza sativa with data available.
Brand Name: Vulcanchem
CAS No.: 55402-15-8
VCID: VC18678549
InChI: InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H16
Molecular Weight: 124.22 g/mol

3-Octyne, 2-methyl-

CAS No.: 55402-15-8

Cat. No.: VC18678549

Molecular Formula: C9H16

Molecular Weight: 124.22 g/mol

* For research use only. Not for human or veterinary use.

3-Octyne, 2-methyl- - 55402-15-8

Specification

CAS No. 55402-15-8
Molecular Formula C9H16
Molecular Weight 124.22 g/mol
IUPAC Name 2-methyloct-3-yne
Standard InChI InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-6H2,1-3H3
Standard InChI Key VGZZDWCLCYQULT-UHFFFAOYSA-N
Canonical SMILES CCCCC#CC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Octyne, 2-methyl- belongs to the class of internal alkynes, where the triple bond is situated between the third and fourth carbons (C3C4\text{C}_3-\text{C}_4) of an octyne backbone. The methyl group at C2\text{C}_2 introduces steric effects that influence its reactivity and physical properties. The systematic IUPAC name for this compound is 2-methyloct-3-yne, reflecting its substituent position and triple bond location .

Key Structural Features:

  • Molecular Formula: C9H16\text{C}_9\text{H}_{16}

  • Molecular Weight: 124.23 g/mol

  • SMILES Notation: CCCCC#CC(C)C

  • InChI Key: VGZZDWCLCYQULT-UHFFFAOYSA-N

The triple bond’s linear geometry and sp-hybridized carbons create a rigid structure, while the methyl group at C2\text{C}_2 introduces asymmetry, potentially affecting crystallization behavior and solubility.

Synthesis and Industrial Preparation

Alkyne Alkylation Strategy

A common method for synthesizing internal alkynes involves the alkylation of terminal alkynes with alkyl halides in the presence of strong bases. For 2-methyl-3-octyne, this approach typically employs:

  • Deprotonation: A terminal alkyne (e.g., 1-pentyne, HC≡CCH2CH2CH3\text{HC≡CCH}_2\text{CH}_2\text{CH}_3) is treated with sodium amide (NaNH2\text{NaNH}_2) to generate a nucleophilic acetylide ion .

  • Alkylation: The acetylide reacts with a bromoalkane (e.g., 1-bromo-3-methylpentane) to form the desired product via an SN2S_N2 mechanism .

Example Reaction:

HC≡CCH2CH2CH3+NaNH2Na+[C≡CCH2CH2CH3]+NH3\text{HC≡CCH}_2\text{CH}_2\text{CH}_3 + \text{NaNH}_2 \rightarrow \text{Na}^+[\text{C≡CCH}_2\text{CH}_2\text{CH}_3]^- + \text{NH}_3 Na+[C≡CCH2CH2CH3]+BrCH2CH(CH3)CH2CH2CH3HC≡CCH2CH2CH2CH(CH3)CH2CH2CH3+NaBr\text{Na}^+[\text{C≡CCH}_2\text{CH}_2\text{CH}_3]^- + \text{BrCH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CH}_3 \rightarrow \text{HC≡CCH}_2\text{CH}_2\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CH}_3 + \text{NaBr}

Alternative Routes

  • Elimination Reactions: Dehydrohalogenation of vicinal dihalides or dehydration of propargyl alcohols may yield internal alkynes under specific conditions.

  • Metathesis: Transition metal-catalyzed alkyne metathesis could enable modular synthesis, though this method is less commonly applied to simple alkyl-substituted alkynes.

Physicochemical Properties

Physical State and Thermodynamic Parameters

2-Methyl-3-octyne is a liquid at room temperature, with the following properties :

PropertyValue
Density (20°C)0.767 g/mL
Boiling Point145°C
Refractive Index (nDn_D)1.418
Molar Volume162.1 mL/mol

The relatively high boiling point compared to linear alkynes (e.g., 1-octyne, bp ~126°C) reflects increased van der Waals interactions due to the branched structure.

Solubility and Reactivity

  • Solubility: Limited solubility in polar solvents (e.g., water) but miscible with hydrocarbons, ethers, and chlorinated solvents.

  • Acidity: The sp-hybridized carbons adjacent to the triple bond render terminal protons acidic (pKa25\text{p}K_a \approx 25), though 2-methyl-3-octyne lacks such protons, reducing its susceptibility to deprotonation .

  • Reactivity: Undergoes electrophilic additions (e.g., hydration, halogenation) and hydrogenation. The triple bond can be partially reduced to cis-alkenes using Lindlar’s catalyst or fully hydrogenated to alkanes with H2/Pt\text{H}_2/\text{Pt}.

Applications and Industrial Relevance

Organic Synthesis

2-Methyl-3-octyne serves as a building block for:

  • Pharmaceuticals: Intermediate in synthesizing bioactive molecules with alkyl or aryl substituents.

  • Materials Science: Precursor for carbon-rich polymers or metal-organic frameworks (MOFs) via coordination chemistry.

Specialty Chemicals

  • Lubricants: Branched alkynes can be functionalized to create high-performance lubricant additives.

  • Agrochemicals: Used in the synthesis of herbicides or pesticides requiring hydrophobic backbones.

Future Research Directions

  • Catalytic Applications: Investigate its role in cross-coupling reactions (e.g., Sonogashira coupling) to form conjugated enynes.

  • Thermodynamic Studies: Measure enthalpy of formation and heat capacity to refine industrial process designs.

  • Biological Screening: Explore antimicrobial or anticancer properties through in vitro assays.

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